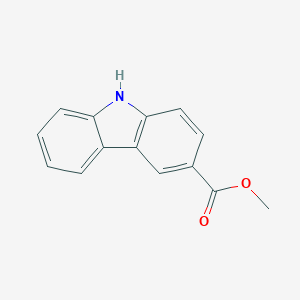
(2-Bromoethyl)benzene-D5
Overview
Description
(2-Bromoethyl)benzene-D5 is a deuterated derivative of (2-Bromoethyl)benzene, where five hydrogen atoms in the benzene ring are replaced with deuterium. This compound is primarily used in research settings, particularly in studies involving isotopic labeling and tracing due to its unique properties.
Mechanism of Action
Target of Action
(2-Bromoethyl)benzene-D5 is the deuterium labeled β-Phenethyl bromide . It is primarily used in scientific research and drug development It is known to be used as a tracer for quantitation during the drug development process .
Mode of Action
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules . Deuteration, the process of replacing hydrogen with its isotope deuterium, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It is known to be used as a tracer in drug development, which suggests it may be involved in various biochemical pathways depending on the specific drug molecule it is incorporated into .
Pharmacokinetics
The process of deuteration is known to potentially affect the pharmacokinetic and metabolic profiles of drugs . This suggests that this compound may have unique ADME properties that could impact its bioavailability.
Result of Action
Its use as a tracer in drug development suggests it may play a role in tracking the distribution and metabolism of drug molecules .
Action Environment
It is known that the compound is stable under recommended storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromoethyl)benzene-D5 is synthesized through the bromination of deuterated ethylbenzene. The process involves the anti-Markovnikov addition of hydrogen bromide to deuterated styrene. Specific reagents and catalysts, such as azobisisobutyronitrile in n-heptane solvent, are used to optimize the reaction conditions, including temperature and duration, to achieve a high yield of 95% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high purity and yield. The use of deuterated starting materials and specialized equipment is essential to maintain the integrity of the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)benzene-D5 undergoes various chemical reactions, including:
Substitution Reactions: Commonly undergoes nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation Reactions: The benzylic position is particularly reactive, allowing for oxidation to form benzoic acids under specific conditions.
Reduction Reactions: Can be reduced to form ethylbenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide in methanol are used.
Oxidation: Potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of benzoic acids.
Reduction: Formation of ethylbenzene derivatives.
Scientific Research Applications
(2-Bromoethyl)benzene-D5 is widely used in scientific research due to its isotopic labeling properties. Applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs to study pharmacokinetics and metabolic profiles.
Industry: Acts as a building block in the production of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(2-Bromoethyl)benzene: The non-deuterated version, commonly used in similar applications but without the isotopic labeling benefits.
β-Phenethyl bromide: Another brominated benzene derivative used in organic synthesis.
Uniqueness
The primary uniqueness of (2-Bromoethyl)benzene-D5 lies in its deuterium labeling, which provides enhanced stability and distinct analytical properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise tracking and analysis are required.
Properties
IUPAC Name |
1-(2-bromoethyl)-2,3,4,5,6-pentadeuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPPDTMATNBGJN-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCBr)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310072 | |
| Record name | Benzene-d5, (2-bromoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35845-64-8 | |
| Record name | Benzene-d5, (2-bromoethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35845-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-d5, (2-bromoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


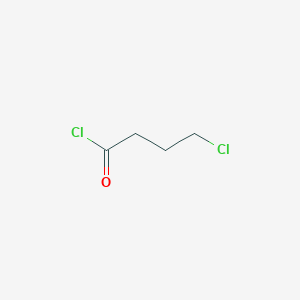
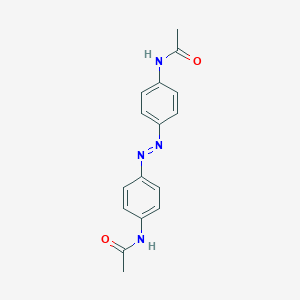
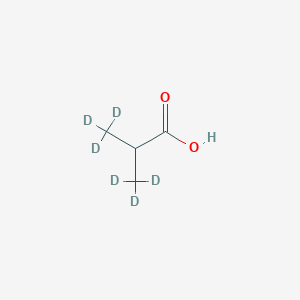
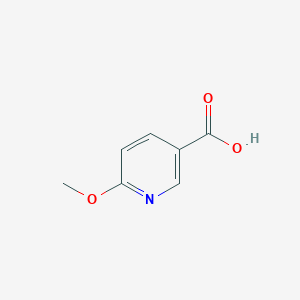
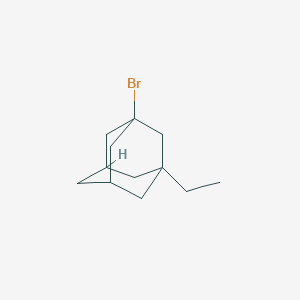
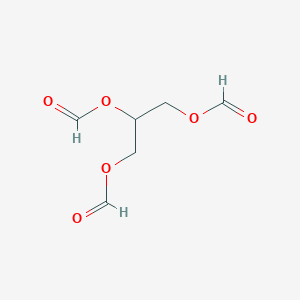
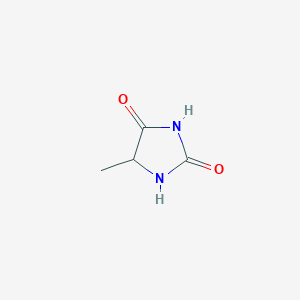
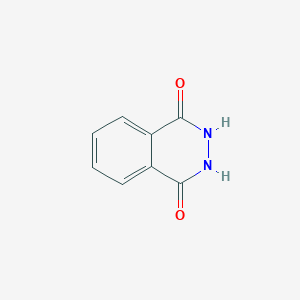
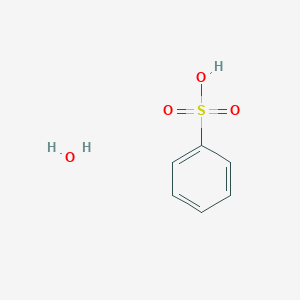

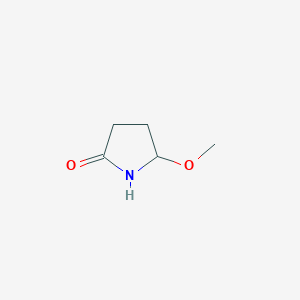
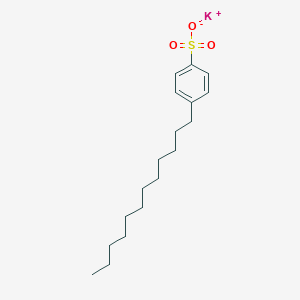
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)
